

An In-depth Technical Guide to the Chemical Properties of 1-Acetylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-ACETYLCYCLOHEXANOL

Cat. No.: B075591

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Abstract

1-Acetylcyclohexanol is a bifunctional organic molecule containing both a tertiary alcohol and a ketone functional group. This unique structural arrangement dictates its chemical behavior, making it a molecule of interest for synthetic chemists. This guide provides a comprehensive examination of the chemical and physical properties of **1-acetylcyclohexanol**, its primary synthetic routes, spectroscopic signature, and characteristic reactivity. The content herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and transformation of this compound.

Introduction and Molecular Overview

1-Acetylcyclohexanol presents an interesting case study in chemical reactivity. As a tertiary alcohol, the hydroxyl group is situated on a carbon atom bonded to three other carbons, which sterically hinders some reactions and promotes others, such as carbocation-mediated eliminations. Simultaneously, the presence of an acetyl (ketone) group provides a site for nucleophilic addition. The interplay between these two functional groups is a central theme in the chemistry of this molecule. Understanding its properties is crucial for its application as a potential intermediate in the synthesis of more complex chemical architectures.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its handling, purification, and characterization. While specific experimental data for **1-acetylcyclohexanol** is sparse, its properties can be reliably predicted based on its structure and comparison with analogous compounds like 1-methylcyclohexanol.

Physical and Chemical Data

A summary of the key physicochemical properties for **1-acetylcyclohexanol** and the related compound 1-methylcyclohexanol is presented below.

Property	1-Acetylcyclohexanol	1-Methylcyclohexanol (for comparison)	Source(s)
CAS Number	1123-27-9	590-67-0	[1]
Molecular Formula	C ₈ H ₁₄ O ₂	C ₇ H ₁₄ O	[1]
Molecular Weight	142.19 g/mol	114.19 g/mol	[1]
Appearance	Predicted: Colorless liquid or low-melting solid	Clear, colorless liquid or white solid	[2][3]
Boiling Point	Predicted: Higher than 168 °C	168 °C	[2][3]
Melting Point	Not available	24-26 °C	[2][3]
Density	1.025 g/cm ³ (Predicted)	0.919 g/mL at 25 °C	[3]
pKa	13.28 (Predicted)	Not available	
Solubility	Soluble in organic solvents; sparingly soluble in water	Slightly soluble in water; soluble in organic solvents	[4]

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure of **1-acetylcyclohexanol**. The expected spectral features are as follows:

- **Infrared (IR) Spectroscopy:** The IR spectrum is a powerful tool for identifying functional groups. For **1-acetylcyclohexanol**, two key absorptions are expected: a strong, broad peak around 3400 cm^{-1} corresponding to the O-H stretch of the tertiary alcohol, and a sharp, strong peak around 1710 cm^{-1} for the C=O stretch of the ketone. The presence of both peaks is a definitive indicator of the bifunctional nature of the molecule.^[5]
- **^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The proton NMR spectrum would provide detailed information about the hydrogen environments. Key expected signals include:
 - A singlet for the methyl protons of the acetyl group ($\text{CH}_3\text{-C=O}$) around 2.1 ppm.
 - A complex multiplet pattern for the ten protons of the cyclohexyl ring, likely between 1.2-1.8 ppm.
 - A singlet for the hydroxyl proton (-OH), which can appear over a broad range and may exchange with D_2O .
- **^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The carbon NMR would show distinct signals for each unique carbon atom:
 - A signal for the carbonyl carbon at the low-field end of the spectrum, typically around 200-210 ppm.
 - A signal for the carbon bearing the hydroxyl group (C-OH) around 70-80 ppm.
 - Signals for the carbons of the cyclohexyl ring and the methyl group in the upfield region.
- **Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak (M^+) at $m/z = 142$. Common fragmentation patterns would likely involve the loss of a water molecule ($\text{M}-18$) from the alcohol and the loss of an acetyl group ($\text{M}-43$).

Synthesis of 1-Acetylcyclohexanol

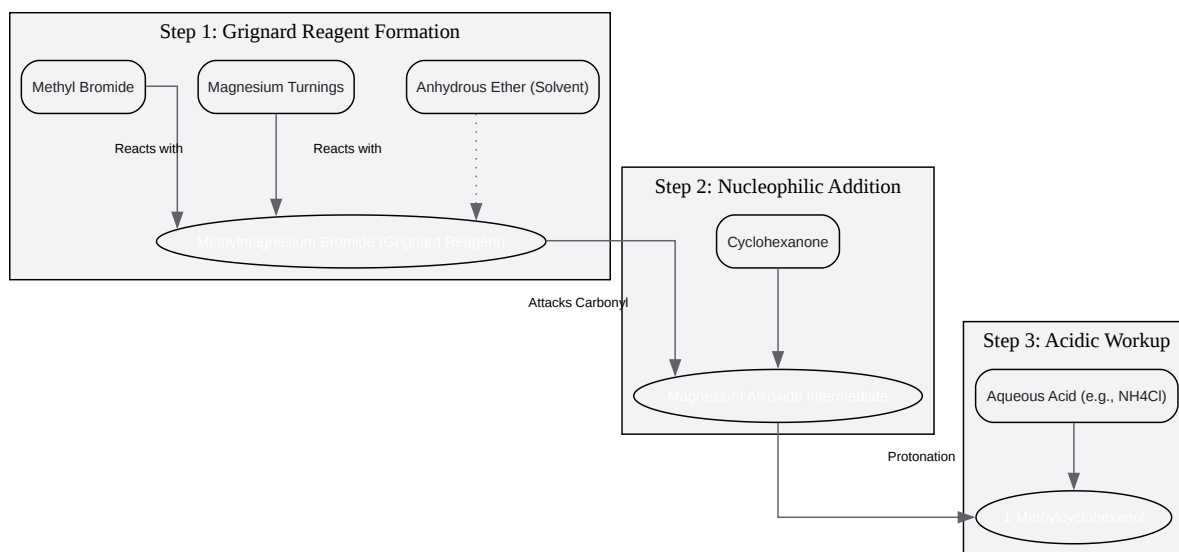
The most direct and industrially relevant method for synthesizing tertiary alcohols like **1-acetylcyclohexanol** is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a ketone.

Grignard Reaction: Synthesis from Cyclohexanone

The synthesis is achieved by reacting cyclohexanone with an acetyl Grignard reagent, such as acetylmagnesium bromide. However, acetyl Grignard reagents are unstable. A more practical approach is the reaction of cyclohexanone with methylmagnesium bromide (CH_3MgBr).^{[6][7]} This reaction forms the tertiary alcohol 1-methylcyclohexanol. To obtain **1-acetylcyclohexanol**, one would need to start with a precursor that already contains the acetyl group or use a protected acetyl group. A more feasible Grignard route would be the reaction of an acetyl-containing electrophile with a cyclohexyl Grignard reagent, though this is less common.

For the purpose of this guide, we will detail the analogous and well-documented synthesis of 1-methylcyclohexanol from cyclohexanone, which follows the same principles.^{[8][9]}

Workflow for Grignard Synthesis



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Caption: Workflow for the synthesis of a tertiary alcohol via Grignard reaction.

Experimental Protocol (Analogous Synthesis of 1-Methylcyclohexanol)

This protocol is adapted from standard laboratory procedures for Grignard reactions.[8][10]

CAUTION: Grignard reagents are highly reactive with water and protic solvents. All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

- Grignard Reagent Preparation:

- Place magnesium turnings in a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
- Add a small crystal of iodine to activate the magnesium.
- Prepare a solution of methyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
- Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the iodine color fades and the ether begins to reflux.
- Slowly add the remaining methyl bromide solution to maintain a gentle reflux. After addition is complete, stir the mixture until the magnesium is consumed.
- Addition to Cyclohexanone:
 - Prepare a solution of cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.
 - Cool the Grignard reagent solution in an ice bath.
 - Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20 °C.
 - After the addition is complete, allow the mixture to stir at room temperature for at least one hour.
- Workup and Isolation:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl) while cooling the flask in an ice bath.[\[8\]](#)
 - Transfer the mixture to a separatory funnel. The organic layer contains the product.
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
 - Remove the solvent by rotary evaporation. The crude product can be purified by distillation.

Reactivity and Key Transformations

The chemical behavior of **1-acetylcyclohexanol** is dominated by its tertiary alcohol functionality.

Dehydration to 1-Acetylcyclohexene

Tertiary alcohols undergo dehydration readily under acidic conditions via an E1 elimination mechanism.^{[11][12]} This is a key reaction for converting **1-acetylcyclohexanol** into the corresponding α,β -unsaturated ketone, 1-acetylcyclohexene, a valuable synthetic intermediate.

The mechanism involves three steps:

- **Protonation:** The hydroxyl group is protonated by a strong acid (e.g., H_2SO_4 or H_3PO_4) to form a good leaving group (water).
- **Carbocation Formation:** The protonated alcohol dissociates to form a stable tertiary carbocation and a water molecule. This is the rate-determining step.^[11]
- **Deprotonation:** A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond. According to Zaitsev's rule, the more substituted alkene is the major product.^[13]

Reaction Mechanism: E1 Dehydration



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Caption: E1 mechanism for the acid-catalyzed dehydration of **1-acetylcyclohexanol**.

Oxidation Reactions

Tertiary alcohols are resistant to oxidation by common oxidizing agents like chromic acid (H_2CrO_4) or pyridinium chlorochromate (PCC). This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. Under harsh, forcing conditions (e.g., hot, concentrated potassium permanganate),

cleavage of carbon-carbon bonds can occur, leading to a mixture of smaller carboxylic acids and ketones.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-acetylcyclohexanol** is not readily available, safety procedures can be inferred from related compounds like methylcyclohexanols.[\[2\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Hazards: Assumed to be a combustible liquid. May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[\[14\]](#)[\[17\]](#)
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[\[2\]](#) Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[\[14\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[2\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[14\]](#)
- In case of exposure:
 - Inhalation: Move the person to fresh air.[\[16\]](#)
 - Skin contact: Immediately wash off with plenty of water.
 - Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[\[16\]](#)
 - Ingestion: Rinse mouth and seek medical attention if feeling unwell.[\[16\]](#)

Conclusion

1-Acetylcyclohexanol is a versatile bifunctional molecule whose chemistry is primarily dictated by its tertiary alcohol group. Its synthesis via Grignard-type reactions and its propensity for E1 dehydration make it a useful building block in organic synthesis. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its

effective use in research and development. The principles outlined in this guide, drawn from direct data where possible and from well-understood chemical analogs, provide a solid framework for professionals working with this and related compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 1-Acetylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075591#chemical-properties-of-1-acetylcyclohexanol]

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